molecular formula C7H10N2O2S B097109 4-(Methylamino)Benzenesulfonamide CAS No. 16891-79-5

4-(Methylamino)Benzenesulfonamide

Cat. No. B097109
CAS RN: 16891-79-5
M. Wt: 186.23 g/mol
InChI Key: FJVAYUUWTJKKNC-UHFFFAOYSA-N
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Description

4-(Methylamino)Benzenesulfonamide is a chemical compound with the formula C7H10N2O2S . It is used in the field of organic chemistry as a building block .


Synthesis Analysis

The synthesis of 4-(Methylamino)Benzenesulfonamide involves several steps. One method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . Other methods involve the use of hydrogen chloride and sodium hydroxide in ethanol, with heating .


Molecular Structure Analysis

The molecular structure of 4-(Methylamino)Benzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and a methylamino group . The molecular weight of the compound is 186.23 g/mol .


Chemical Reactions Analysis

4-(Methylamino)Benzenesulfonamide can undergo various chemical reactions. For instance, it can react with sodium hydroxide and sodium hypochlorite at ambient temperature . It can also react with pyridine in dichloromethane for 2 hours at ambient temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylamino)Benzenesulfonamide include a molecular weight of 186.23 g/mol, a boiling point, and a linear structure formula .

Scientific Research Applications

Anticancer Research

4-(Methylamino)Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They are known to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . This inhibition can lead to the discovery of novel antiproliferative agents, making these compounds significant in cancer research.

Antimicrobial Activity

Research has shown that benzenesulfonamide derivatives exhibit antimicrobial properties . They have been evaluated for their effectiveness against various microbial strains, including resistant species, which is crucial in the development of new antibiotics .

Pharmacology

In pharmacological applications, 4-(Methylamino)Benzenesulfonamide is used to create derivatives that act as carbonic anhydrase inhibitors . These inhibitors have therapeutic potential in treating conditions like glaucoma, epilepsy, and mountain sickness .

Biochemistry

The compound plays a role in biochemistry research, particularly in enzyme inhibition studies. It serves as a scaffold for developing inhibitors against different isoforms of carbonic anhydrase, an enzyme involved in critical physiological processes .

Medical Diagnostics

4-(Methylamino)Benzenesulfonamide derivatives are being explored for their role in medical diagnostics . Their ability to selectively bind to certain enzymes or proteins can be utilized in the design of diagnostic assays and imaging agents .

Industrial Processes

This compound is also relevant in industrial applications. It is used in the formulation of mixtures and coatings, where its properties can affect the quality and functionality of the final product .

Safety and Hazards

The safety data sheet for benzenesulfonamide, a related compound, indicates that it is harmful if swallowed . It is recommended to wash hands and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Research on benzenesulfonamide derivatives, including 4-(Methylamino)Benzenesulfonamide, is ongoing. These compounds have shown potential in the development of new anticancer agents, particularly through the inhibition of carbonic anhydrase IX . Further studies are needed to fully understand the potential applications of these compounds in medicine and other fields.

properties

IUPAC Name

4-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVAYUUWTJKKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562172
Record name 4-(Methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)Benzenesulfonamide

CAS RN

16891-79-5
Record name 4-(Methylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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